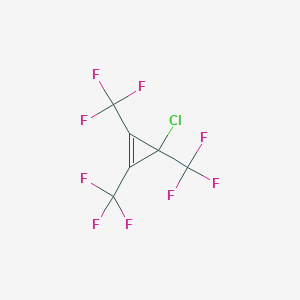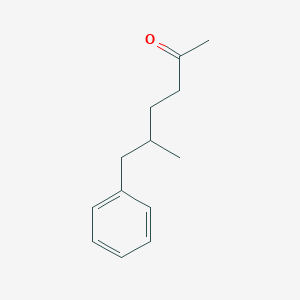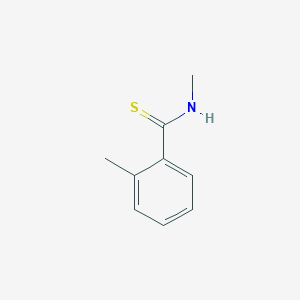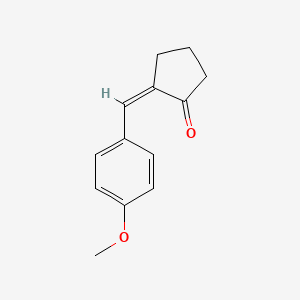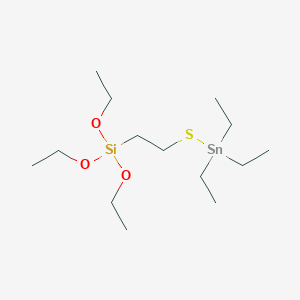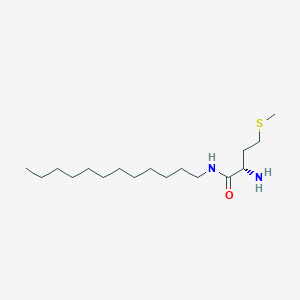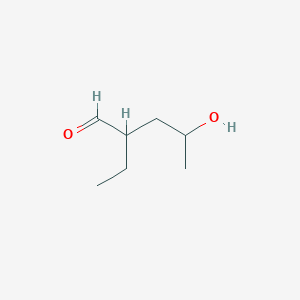
2-Ethyl-4-hydroxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-hydroxypentanal is an organic compound with the molecular formula C7H14O2. It is a type of aldehyde, characterized by the presence of an aldehyde group (-CHO) and a hydroxyl group (-OH) on its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxypentanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction between 2-ethylbutanal and formaldehyde under basic conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed in esterification reactions.
Major Products Formed
Oxidation: 2-Ethyl-4-hydroxypentanoic acid.
Reduction: 2-Ethyl-4-hydroxypentanol.
Substitution: Esters of this compound.
Scientific Research Applications
2-Ethyl-4-hydroxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxypentanal involves its reactivity as an aldehyde and alcohol. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-hydroxyhexanal
- 2-Methyl-4-hydroxypentanal
- 2-Ethyl-3-hydroxypentanal
Uniqueness
2-Ethyl-4-hydroxypentanal is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific contexts.
Properties
CAS No. |
61103-73-9 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethyl-4-hydroxypentanal |
InChI |
InChI=1S/C7H14O2/c1-3-7(5-8)4-6(2)9/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
GSZIPRVFMGBRLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


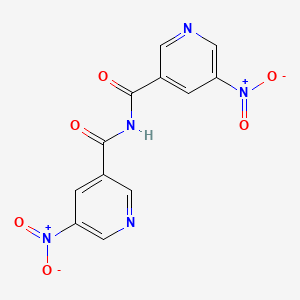
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
